molecular formula C₂₄H₂₇D₃N₂O₄ B1144679 (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 CAS No. 1246496-59-2

(6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3

Cat. No.: B1144679
CAS No.: 1246496-59-2
M. Wt: 413.52
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Description

(6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of piperazinediones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazinedione Core: This involves the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the 4-Methoxyphenyl Groups: This step involves the use of Friedel-Crafts alkylation reactions to attach the 4-methoxyphenyl groups to the piperazinedione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of piperazinedione oxides.

    Reduction: Formation of reduced piperazinedione derivatives.

    Substitution: Formation of substituted piperazinedione derivatives with various functional groups.

Scientific Research Applications

(6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-Ethyl-1,4-bis[(1S)-1-phenylethyl]-2,5-piperazinedione: Lacks the methoxy groups, resulting in different chemical and biological properties.

    (6S)-6-Ethyl-1,4-bis[(1S)-1-(4-hydroxyphenyl)ethyl]-2,5-piperazinedione: Contains hydroxy groups instead of methoxy groups, affecting its reactivity and applications.

Uniqueness

(6S)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

1246496-59-2

Molecular Formula

C₂₄H₂₇D₃N₂O₄

Molecular Weight

413.52

Origin of Product

United States

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